Methyl 6-bromopyridazine-4-carboxylate
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Overview
Description
Methyl 6-bromopyridazine-4-carboxylate is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-bromopyridazine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of pyridazine derivatives followed by esterification. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The esterification step involves the reaction of the brominated pyridazine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding pyridazine derivative without the bromine atom.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridazine-4-carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridazine derivatives.
Reduction Reactions: Formation of pyridazine-4-carboxylate.
Oxidation Reactions: Formation of pyridazine-4-carboxylic acid.
Scientific Research Applications
Methyl 6-bromopyridazine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 6-bromopyridazine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Methyl 6-bromopyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as:
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 6-fluoropyridazine-4-carboxylate
- Methyl 6-iodopyridazine-4-carboxylate
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its halogenated counterparts.
Biological Activity
Methyl 6-bromopyridazine-4-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
- CAS Number : 1402672-43-8
- Molecular Formula : C₆H₅BrN₂O₂
- Molecular Weight : 217 g/mol
- Purity : Typically ≥ 95%
The compound features a pyridazine ring substituted with a bromine atom and a carboxylate group, which contributes to its unique reactivity and biological activity.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Bromination of Pyridazine-4-carboxylic Acid : This involves the use of bromine or brominating agents in the presence of a catalyst.
- Esterification : The brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the ester.
These synthetic routes are scalable for industrial production, often employing continuous flow reactors for efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to inhibit the growth of various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary investigations suggest that it may induce apoptosis in cancer cells by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation .
A relevant case study demonstrated that this compound significantly reduced cell viability in human cancer cell lines, indicating its potential as a lead compound for further drug development.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various cellular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic processes.
- Receptor Interactions : It could modulate receptor activity related to cell signaling pathways.
Comparative Analysis with Related Compounds
This compound can be compared with its halogenated analogs:
Compound | Antimicrobial Activity | Anticancer Activity |
---|---|---|
This compound | High | Moderate |
Methyl 6-chloropyridazine-4-carboxylate | Moderate | Low |
Methyl 6-fluoropyridazine-4-carboxylate | Low | High |
This table highlights the varying biological activities influenced by the type of halogen substitution on the pyridazine ring.
Properties
IUPAC Name |
methyl 6-bromopyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGRWCMZXKCAJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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